3-Amino-N-propylpyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-amino-N-propylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-5-11-14(12,13)8-7(9)4-3-6-10-8/h3-4,6,11H,2,5,9H2,1H3 |
InChI Key |
YRWWWLLGHQXXCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Amino N Propylpyridine 2 Sulfonamide and Analogs
Established Synthetic Routes for Pyridine (B92270) Sulfonamide Frameworks
The construction of the pyridine sulfonamide scaffold can be achieved through several well-established synthetic transformations. These methods provide a foundation for the development of more targeted approaches.
Sulfonylation of Amines with Sulfonyl Chlorides
A cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride are key factors influencing the reaction rate and yield. For the synthesis of pyridine-based sulfonamides, this can involve either reacting an aminopyridine with a generic sulfonyl chloride or reacting a pyridine-sulfonyl chloride with an amine.
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | ~90-100 |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | ~100 |
| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | Not Specified | 63 |
This table presents representative yields for the sulfonylation of various amines under typical reaction conditions.
Nucleophilic Substitution Reactions in Pyridine Systems
The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are electron-deficient. This reactivity can be exploited to introduce either the amino or the sulfonyl moiety. A common strategy involves the displacement of a halide, typically chloride, from the pyridine ring by a suitable nucleophile. For instance, a 2-chloropyridine (B119429) derivative can react with an amine or a sulfur-containing nucleophile to introduce the desired functional group. The efficiency of these reactions is often enhanced by the presence of electron-withdrawing groups on the pyridine ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Pyridine-Sulfonamide Synthesis
While not a direct method for the synthesis of the core 3-Amino-N-propylpyridine-2-sulfonamide structure, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is a powerful tool for the derivatization of pyridine-sulfonamide scaffolds. This reaction allows for the efficient and highly regioselective formation of a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. In the context of pyridine-sulfonamide synthesis, a precursor bearing either an azide or an alkyne functionality can be readily coupled with a variety of substrates to generate a library of complex analogs. For example, 4-azidopyridine-3-sulfonamide can be reacted with various terminal alkynes in the presence of a copper(I) catalyst to yield 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. chemrxiv.org
Targeted Synthetic Approaches for this compound
A direct and established synthetic route for this compound is not extensively documented in the literature. However, a plausible and efficient synthesis can be designed by combining established methodologies with a strategic application of protecting groups to ensure the desired regioselectivity. A likely starting material for such a synthesis is 3-amino-2-chloropyridine (B31603).
Reaction Sequence Optimization for Regioselective Functionalization
The key challenge in synthesizing this compound is the correct placement of the sulfonamide group at the 2-position and the amino group at the 3-position. A logical synthetic sequence would involve the following steps:
Protection of the 3-amino group: To prevent side reactions and to direct the subsequent functionalization, the amino group of 3-amino-2-chloropyridine must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its ease of removal under acidic conditions. guidechem.comgoogle.comfishersci.co.uk The protection can be achieved by reacting 3-aminopyridine (B143674) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.comgoogle.com
Introduction of the sulfonyl chloride at the 2-position: The 2-chloro substituent on the protected pyridine ring can be converted to a sulfonyl chloride. A potential method involves the conversion of the 2-chloropyridine to a 2-mercaptopyridine, followed by oxidation to the sulfonyl chloride. Alternatively, direct sulfonylation at the 2-position of an activated pyridine derivative could be explored.
Formation of the N-propylsulfonamide: The resulting pyridine-2-sulfonyl chloride can then be reacted with n-propylamine in the presence of a base to form the desired N-propylsulfonamide.
Deprotection of the 3-amino group: The final step involves the removal of the Boc protecting group, typically using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target compound, this compound. fishersci.co.ukscispace.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 3-Amino-2-chloropyridine | (Boc)₂O, EDCI, HOBT, TEA | tert-butyl (2-chloropyridin-3-yl)carbamate |
| 2 | tert-butyl (2-chloropyridin-3-yl)carbamate | 1. Thiolating agent 2. Oxidizing agent | 3-((tert-butoxycarbonyl)amino)pyridine-2-sulfonyl chloride |
| 3 | 3-((tert-butoxycarbonyl)amino)pyridine-2-sulfonyl chloride | n-Propylamine, Base | tert-butyl (2-(N-propylsulfamoyl)pyridin-3-yl)carbamate |
| 4 | tert-butyl (2-(N-propylsulfamoyl)pyridin-3-yl)carbamate | TFA or HCl | This compound |
This table outlines a proposed reaction sequence for the synthesis of this compound.
Influence of Protecting Groups and Catalytic Systems
The choice of protecting group for the 3-amino functionality is critical for the success of the synthesis. The Boc group is advantageous due to its robustness and orthogonal deprotection conditions relative to the sulfonamide group. guidechem.comorganic-chemistry.org Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, could also be employed, but their removal often requires hydrogenolysis, which might not be compatible with other functional groups in more complex analogs.
Various catalytic systems can be employed to facilitate the different steps of the synthesis. For instance, the N-alkylation of the sulfonamide, if performed as a separate step, can be catalyzed by transition metals like ruthenium or manganese, which enable the use of alcohols as alkylating agents in a "borrowing hydrogen" methodology. researchgate.netgoogle.com The sulfonylation step itself can be influenced by the choice of base and solvent, which can affect the regioselectivity of the reaction on the pyridine ring. chemistryviews.orgchemrxiv.org For example, in the direct C-H sulfonylation of pyridine, the use of N-methylpiperidine as a base in chloroform (B151607) has been shown to favor C4-sulfonylation. chemistryviews.orgchemrxiv.org While this specific example does not directly apply to the 2-position, it highlights the importance of the catalytic system in controlling the outcome of pyridine functionalization.
Strategies for Structural Diversification and Derivatization of the this compound Core
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.
Modifications of the N-propyl Substituent
The N-propyl group of the sulfonamide moiety is a common target for modification to explore the impact of substituent size, polarity, and functionality on the compound's properties. Standard N-alkylation reactions are a primary method for introducing diverse alkyl groups.
N-Alkylation Reactions:
The nitrogen atom of the sulfonamide can be deprotonated with a suitable base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion can then react with a variety of alkyl halides to introduce different alkyl chains. The choice of solvent, temperature, and base is critical for optimizing the reaction yield and minimizing side reactions. Lewis acids, such as FeCl3 and ZnCl2, can also catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua Another approach involves the "borrowing hydrogen" pathway, where an alcohol is catalytically dehydrogenated to an aldehyde in situ, which then undergoes condensation with the sulfonamide followed by reduction to the N-alkylated product. researchgate.net
Furthermore, more complex substituents can be introduced. For instance, vicinal haloamines can be synthesized by reacting sulfonamides with compounds like 1,2-dibromo-2-phenylethane. dnu.dp.ua These haloamines can then be cyclized to form aziridines, which are versatile intermediates for further functionalization. dnu.dp.ua
Below is a table summarizing various N-alkylation strategies for sulfonamides, which are applicable to the this compound core.
| Alkylating Agent | Catalyst/Base | Solvent | Product Type |
| Alkyl Halide (e.g., R-Br, R-I) | NaH | THF, DMF | N-Alkyl Sulfonamide |
| Alkyl Halide (e.g., R-Br) | FeCl3, ZnCl2 | 1,2-Dichloroethane | N-Alkyl Sulfonamide |
| Alcohol (R-OH) | Ruthenium complexes | Toluene | N-Alkyl Sulfonamide |
| 1,2-Dibromo-2-phenylethane | FeCl3, ZnCl2 | 1,2-Dichloroethane | N-(2-bromo-1-phenylethyl)sulfonamide |
Derivatization of the Pyridine Ring System
The pyridine ring of this compound is amenable to various modifications, including halogenation and palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents.
Halogenation:
Electrophilic halogenation of aminopyridines can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively. The regioselectivity of the halogenation is influenced by the directing effects of the existing amino and sulfonamide groups, as well as the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on the pyridine ring. To utilize these reactions, the pyridine ring must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate.
Suzuki-Miyaura Coupling: This reaction couples the halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, and alkyl groups. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the halogenated pyridine derivative with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. wikipedia.orgnih.gov This method is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives.
The table below provides an overview of common derivatization strategies for the pyridine ring.
| Reaction Type | Reagents | Catalyst/Conditions | Resulting Moiety |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Bromo-substituted pyridine |
| Suzuki-Miyaura Coupling | Arylboronic acid, Base (e.g., K2CO3) | Pd catalyst (e.g., Pd(PPh3)4) | Aryl-substituted pyridine |
| Buchwald-Hartwig Amination | Amine (R-NH2), Base (e.g., NaOtBu) | Pd catalyst with phosphine ligand | Amino-substituted pyridine |
Introduction of Additional Functional Moieties
The introduction of additional functional groups can further enhance the pharmacological profile of this compound analogs. N-acylation of the sulfonamide nitrogen is a common strategy to introduce a variety of functional moieties.
N-Acylation Reactions:
N-acylation of sulfonamides can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine. researchgate.net N-acylbenzotriazoles have also been shown to be effective neutral coupling reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride. semanticscholar.org This method allows for the introduction of a wide range of acyl groups, including those containing additional functional groups like esters, amides, or other pharmacophores.
The table below summarizes representative N-acylation methods for sulfonamides.
| Acylating Agent | Catalyst/Base | Solvent | Introduced Moiety |
| Acyl Chloride (R-COCl) | Triethylamine, Pyridine | Dichloromethane | Acyl group (R-CO-) |
| Carboxylic Anhydride ((RCO)2O) | Bismuth(III) salts | Dichloromethane or solvent-free | Acyl group (R-CO-) |
| N-Acylbenzotriazole | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Acyl group (R-CO-) |
Chemical Reactivity and Mechanistic Investigations of 3 Amino N Propylpyridine 2 Sulfonamide Reactions
Reactivity Profile of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a pivotal functional group that significantly influences the molecule's reactivity. nih.gov Its structure, featuring a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, gives rise to a unique electronic profile. nih.govresearchgate.net
The nitrogen atom of the sulfonamide in 3-Amino-N-propylpyridine-2-sulfonamide possesses a dual chemical nature. The strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂) renders the N-H hydrogen relatively acidic. libretexts.org This acidity means the nitrogen is less basic and nucleophilic compared to a typical amine. libretexts.org However, the lone pair of electrons on the nitrogen can still participate in nucleophilic reactions, particularly under basic conditions where the proton is removed. cymitquimica.com
Conversely, certain N-substituted sulfonamides can act as electrophilic sources of their substituents. tcichemicals.com While less common for the nitrogen atom itself to be the electrophilic center, reactions can be engineered where the sulfonamide acts as a leaving group or participates in more complex transformations.
Deprotonation of the sulfonamide nitrogen leads to the formation of a sulfonamide anion. This anion is stabilized by the delocalization of the negative charge onto the two electronegative oxygen atoms of the sulfonyl group. This resonance stabilization is a key feature of sulfonamide chemistry. lookchem.com
The stability of this anion makes the sulfonamide N-H proton significantly more acidic than that of an amine or an amide. This enhanced acidity is a critical factor in its chemical reactivity, allowing it to undergo reactions such as alkylation and acylation at the nitrogen atom under basic conditions. libretexts.org The general principle of sulfonamide anion formation is depicted in the following reaction:
R-SO₂NH-R' + Base ⇌ [R-SO₂N-R']⁻ + Base-H⁺
The equilibrium of this reaction is influenced by the strength of the base and the electronic properties of the R and R' groups.
Reactivity of the Aminopyridine Ring System
Substituents on the pyridine (B92270) ring can either activate or deactivate it towards electrophilic or nucleophilic substitution. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack, typically at the ortho and para positions relative to the substituent. pearson.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic attack, primarily at the ortho and para positions. uoanbar.edu.iq
In the case of this compound, the amino group at the 3-position is a strong activating group (EDG), while the N-propylsulfonamide group at the 2-position is a deactivating group (EWG). The table below summarizes the general effects of these types of substituents on the pyridine ring.
| Substituent Type | Electronic Effect | Reactivity towards Electrophiles | Directing Influence |
| Amino (-NH₂) | Electron-Donating (Activating) | Increases | Ortho, Para |
| Sulfonamide (-SO₂NHR) | Electron-Withdrawing (Deactivating) | Decreases | Meta |
This table presents generalized substituent effects on a pyridine ring.
The amino group at the C-3 position is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance with the pyridine ring. rsc.org This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. The directing influence of the amino group would favor substitution at the ortho (C-2 and C-4) and para (C-6) positions. However, the C-2 position is already substituted. Therefore, electrophilic attack would be predicted to occur preferentially at the C-4 and C-6 positions.
Studies on aminopyridines have shown they readily react with electrophiles like halogens. researchgate.netacs.org The amino group's presence can also influence the basicity of the pyridine nitrogen, a factor that affects reactions carried out under acidic conditions where protonation of the ring can occur. researchgate.netacs.org
Chemoselectivity and Regioselectivity Considerations in Advanced Syntheses
In the context of more complex synthetic transformations involving this compound, the presence of multiple reactive sites necessitates careful consideration of chemoselectivity and regioselectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For this molecule, potential reactive sites include:
The sulfonamide N-H (acidic proton)
The amino group (basic and nucleophilic)
The pyridine ring nitrogen (basic)
The pyridine ring carbons (for aromatic substitution)
The choice of reagents and reaction conditions will determine which site reacts. For example, a strong base is likely to deprotonate the sulfonamide nitrogen, while an electrophile under neutral conditions might react with the more nucleophilic amino group or the activated pyridine ring.
Regioselectivity is concerned with where on the molecule a reaction occurs, particularly in the case of aromatic substitution. As discussed, the combined electronic effects of the amino and sulfonamide groups will direct incoming electrophiles. The activating, ortho-para directing amino group at C-3 and the deactivating, meta-directing sulfonamide group at C-2 create a complex pattern of reactivity. The strong activating effect of the amino group is likely to dominate, directing electrophilic substitution to the C-4 and C-6 positions.
Conversely, for nucleophilic aromatic substitution, which is favored on electron-deficient rings, the presence of the electron-withdrawing sulfonamide group would activate the ring. Nucleophilic attack would be favored at positions ortho and para to this group, namely the C-3 and C-5 positions. The regiochemical outcome of any given reaction would be highly dependent on the specific reagents and conditions employed. chemrxiv.orgchemrxiv.org
Advanced Spectroscopic and Crystallographic Characterization of 3 Amino N Propylpyridine 2 Sulfonamide and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of 3-Amino-N-propylpyridine-2-sulfonamide is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic region would display signals for the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino and sulfonamide substituents. The propyl group will show characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene group attached to the sulfonamide nitrogen. The protons of the amino group (NH₂) and the sulfonamide (NH) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | m |
| NH₂ | Variable | br s |
| NH | Variable | br s |
| N-CH₂ | 2.9 - 3.2 | t |
| CH₂-CH₂-CH₃ | 1.4 - 1.7 | sext |
| CH₃ | 0.8 - 1.0 | t |
Predicted values are based on the analysis of analogous structures. chemicalbook.comchemicalbook.com m = multiplet, br s = broad singlet, t = triplet, sext = sextet.
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides complementary information by mapping the carbon skeleton of the molecule. For this compound, distinct resonances are expected for each carbon atom. The pyridine ring will show five signals in the aromatic region, with their chemical shifts dictated by the positions of the substituents. The carbon atom attached to the amino group (C3) and the carbon bearing the sulfonamide group (C2) will have their resonances significantly shifted due to the electronic nature of these functional groups. The three carbon atoms of the propyl chain will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C2 | 150 - 160 |
| Pyridine-C3 | 140 - 150 |
| Pyridine-C4 | 120 - 130 |
| Pyridine-C5 | 115 - 125 |
| Pyridine-C6 | 145 - 155 |
| N-CH₂ | 40 - 50 |
| CH₂-CH₂-CH₃ | 20 - 30 |
| CH₃ | 10 - 15 |
Predicted values are based on the analysis of analogous structures. chemicalbook.com
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable. openpubglobal.com Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, for instance, confirming the connectivity within the propyl chain and the coupling between adjacent protons on the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish long-range correlations between protons and carbons (typically over two to three bonds), providing crucial information for piecing together the entire molecular structure, for example, by connecting the propyl group to the sulfonamide nitrogen and confirming the positions of the substituents on the pyridine ring.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amino group and the secondary sulfonamide are expected in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group would be observed in the 2850-2960 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and characteristic, typically appearing in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amino & Sulfonamide) | Stretching | 3200 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1300 - 1350 |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |
| S-N (Sulfonamide) | Stretching | 900 - 950 |
Expected frequencies are based on general spectroscopic data for related functional groups. nist.govresearchgate.net
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR. While strong dipole moment changes lead to intense FTIR bands, changes in polarizability result in strong Raman signals. For this compound, the symmetric vibrations of the pyridine ring and the S=O stretching modes are expected to be prominent in the Raman spectrum. The aromatic C-H stretching vibrations would also be observable. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule, providing a detailed fingerprint that can be used for identification and conformational analysis. The combination of FTIR and Raman data allows for a more complete picture of the vibrational properties of the molecule. researchgate.net
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Molecular Orbitals
Spectroscopic methods are fundamental in elucidating the electronic structure of molecules. UV-Vis absorption and fluorescence spectroscopy provide critical information about electronic transitions and the nature of molecular orbitals in this compound and related compounds.
The electronic absorption spectra of aminopyridine derivatives, including sulfonamides, are characterized by transitions originating from their aromatic systems. For compounds analogous to this compound, the UV-Vis spectra typically display absorption bands in the 250–390 nm range. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the aminopyridine chromophore researchgate.net.
The position and intensity of these absorption maxima can be influenced by the solvent environment, reflecting the sensitivity of the molecule's ground and excited states to solvent polarity. While specific experimental data for this compound is not extensively reported in publicly available literature, data from analogous 3-aminopyridine (B143674) derivatives and other fluorescent aminopyridines suggest characteristic absorption patterns researchgate.netmdpi.com. The electronic transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals, providing insight into the molecular orbital energy levels.
Table 1: Representative UV-Vis Absorption Data for Analogous Aminopyridine Chromophores
| Compound Class | Typical λmax Range (nm) | Electronic Transition | Reference |
|---|---|---|---|
| Aminopyridine Derivatives | 270 - 330 | π → π* / n → π* | researchgate.netmdpi.com |
Note: This table provides typical data for analogous structures to illustrate the expected spectroscopic behavior of this compound.
Many aminopyridine derivatives are known to exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. Upon absorption of UV radiation, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. Substituted aminopyridines often show emission in the violet or blue region of the spectrum, typically with emission maxima ranging from 400 to 485 nm mdpi.com.
Table 2: Representative Fluorescence Data for Analogous Aminopyridine Fluorophores
| Compound Class | Typical λex (nm) | Typical λem (nm) | Typical Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Diethyl Aminopyridine-dicarboxylates | ~390 | ~480 | 0.30 - 0.67 | mdpi.com |
Note: This table provides typical data for analogous structures to illustrate the expected spectroscopic behavior of this compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on molecular conformation, geometry, and the intermolecular interactions that dictate crystal packing.
Although a specific crystal structure for this compound is not publicly documented, analysis of closely related aminopyridine and sulfonamide structures allows for a detailed prediction of its molecular geometry. The structure would feature a pyridine ring substituted with an amino group at the 3-position and an N-propylsulfonamide group at the 2-position.
The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The conformation is defined by the torsion angles involving the pyridine ring, the sulfonamide bridge, and the N-propyl group. In related sulfonamide structures, different molecular conformations have been observed, which can give rise to polymorphism nih.govresearchgate.net. The planarity of the pyridine ring is a key feature, while the N-propyl chain will exhibit conformational flexibility. In the crystal structure of a related compound, 2-Amino-N-(2-chloropyridin-3-yl)benzamide, the two aromatic rings are nearly coplanar researchgate.net.
Table 3: Typical Bond Lengths and Angles for Key Functional Groups in Pyridine Sulfonamide Analogs
| Parameter | Typical Value |
|---|---|
| S=O Bond Length | 1.42 - 1.45 Å |
| S-N Bond Length | 1.62 - 1.65 Å |
| S-C (pyridine) Bond Length | 1.75 - 1.78 Å |
| O-S-O Bond Angle | 118 - 121° |
| N-S-C Bond Angle | 105 - 108° |
Note: Data is compiled from representative crystal structures of aromatic sulfonamides and is predictive for the title compound.
The crystal packing of sulfonamides is predominantly governed by a network of robust hydrogen bonds. The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). The 3-amino group (-NH₂) provides additional hydrogen bond donors, and the pyridine nitrogen atom acts as a hydrogen bond acceptor.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for sulfonamides nih.govresearchgate.netresearchgate.net. Different polymorphs of the same compound can exhibit distinct physical properties, including stability, solubility, and melting point. The structural basis for polymorphism in sulfonamides often lies in variations in either the molecular conformation or the supramolecular hydrogen-bonding patterns nih.govfigshare.com.
For instance, one polymorph might be characterized by the N-H···O dimer synthon, while another might feature a catemer (chain) motif figshare.com. The presence of fluorine atoms in aromatic sulfonamides has also been shown to promote polymorphism acs.org. While no specific polymorphs of this compound have been reported, its structural features—a conformationally flexible side chain and multiple hydrogen bonding sites—make it a strong candidate for exhibiting this phenomenon. The study of polymorphism involves crystallizing the compound under various conditions and characterizing the resulting solid forms using techniques like X-ray diffraction and thermal analysis.
Computational Chemistry and Molecular Modeling of 3 Amino N Propylpyridine 2 Sulfonamide
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, thereby revealing the molecule's fundamental behavior. niscpr.res.inresearchgate.net
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Amino-N-propylpyridine-2-sulfonamide, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. indexcopernicus.comresearchgate.net DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose, providing a good balance between accuracy and computational cost. niscpr.res.inindexcopernicus.com
Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable single bonds (e.g., C-S, S-N, and bonds within the N-propyl chain). This analysis explores the various spatial arrangements (conformers) and their relative energies to identify the global energy minimum and other low-energy, stable conformers that may exist in equilibrium.
| Parameter | Description | Predicted Value Range |
|---|---|---|
| C-S Bond Length | Bond between pyridine (B92270) ring carbon and sulfur | 1.77 - 1.79 Å |
| S-N Bond Length | Bond between sulfur and propylamino nitrogen | 1.68 - 1.70 Å |
| S=O Bond Length | Double bonds of the sulfonamide group | 1.45 - 1.47 Å |
| O-S-O Bond Angle | Angle within the sulfonyl group | 118° - 120° |
| C-S-N Bond Angle | Angle around the sulfur atom | 105° - 107° |
Predicted geometrical parameters for this compound based on DFT calculations of similar structures. indexcopernicus.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. numberanalytics.comresearchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov
For this compound, the electron-donating 3-amino group and the pyridine ring are expected to contribute significantly to the HOMO, localizing electron density in this region. Conversely, the electron-withdrawing sulfonamide group would cause the LUMO to be distributed primarily around the sulfonyl moiety and the pyridine ring. researchgate.net This distribution suggests that the amino-pyridine ring is the likely site for electrophilic attack, while the sulfonamide region is susceptible to nucleophilic attack.
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| ΔE (Gap) | Energy gap (ELUMO - EHOMO) | 4.0 to 5.0 |
Predicted FMO energies for this compound based on DFT/B3LYP calculations. researchgate.netresearchgate.net
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites of electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential, attractive to electrophiles), blue indicates regions of low electron density (positive potential, attractive to nucleophiles), and green represents neutral potential. researchgate.net
For this compound, the MEP surface would likely show:
Negative Regions (Red): Concentrated around the highly electronegative oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack and act as hydrogen bond acceptors. researchgate.net
Positive Regions (Blue): Localized on the hydrogen atoms of the amino group (both on the ring and the propyl chain) and the sulfonamide N-H proton. These areas are susceptible to nucleophilic attack and are hydrogen bond donor sites. researchgate.net
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. This compound can potentially exist in different tautomeric forms, such as the amino-imino tautomerism involving the 3-amino group and the pyridine ring. The sulfonamide group itself can also exhibit tautomerism.
Quantum chemical calculations can determine the relative energies and thermodynamic stabilities of these different tautomers in the gas phase and in various solvents. By calculating the energy barriers for the proton transfer between tautomeric forms, it is possible to understand the kinetics of their interconversion. dntb.gov.ua Such studies are crucial as different tautomers can have distinct biological activities and chemical properties.
Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). Molecules that possess a significant intramolecular charge transfer, often characterized by electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to exhibit large β₀ values. The predicted HOMO-LUMO distribution in this compound suggests a degree of charge transfer from the amino-pyridine moiety to the sulfonamide group, indicating potential for NLO activity.
Structure Activity Relationship Sar Elucidation and Rational Ligand Design Principles for 3 Amino N Propylpyridine 2 Sulfonamide Analogs
Systematic Structural Modifications of the Sulfonamide Moiety and their Impact on Biological Activity
The sulfonamide moiety is a cornerstone of the pharmacological activity of many drugs, acting as a crucial zinc-binding group in various metalloenzymes. mdpi.com Systematic modifications of the N-substituent on the sulfonamide group of 3-aminopyridine-2-sulfonamide (B2606651) analogs can profoundly influence their biological activity.
The nature and size of the alkyl or aryl substituent on the sulfonamide nitrogen can dictate the potency and selectivity of the compound. For instance, in related classes of sulfonamides, increasing the length of an alkyl chain on the sulfonamide nitrogen has been shown to modulate antibacterial and antifungal activities. This is often attributed to altered lipophilicity, which affects the compound's ability to penetrate cell membranes.
Furthermore, the introduction of different functional groups on the N-substituent can lead to varied biological outcomes. For example, the incorporation of heterocyclic rings can introduce new interaction points with the target protein, potentially enhancing binding affinity and selectivity. Studies on related pyridosulfonamides have shown that the introduction of a heteroaromatic ring at the sulfonyl group can increase antimicrobial activity. rasayanjournal.co.in
The acidity of the sulfonamide N-H group is another critical factor. Electron-withdrawing groups on the pyridine (B92270) ring can increase the acidity of the sulfonamide proton, which can be crucial for its interaction with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. mdpi.com
| Modification | General Impact on Biological Activity | Rationale |
| Varying N-alkyl chain length | Modulates potency and selectivity | Alters lipophilicity, affecting cell penetration and target binding. |
| Introduction of N-aryl groups | Can enhance activity through additional binding interactions | Provides opportunities for pi-stacking or hydrophobic interactions with the target. |
| Incorporation of heterocyclic rings | Can significantly improve potency and selectivity | Introduces specific hydrogen bonding or other interactions. rasayanjournal.co.in |
| Altering the acidity of the sulfonamide N-H | Influences binding to metalloenzymes | A more acidic proton can lead to stronger coordination with the zinc ion in the active site. mdpi.com |
This table presents generalized SAR principles for sulfonamides; specific data for 3-Amino-N-propylpyridine-2-sulfonamide analogs is limited in publicly available literature.
Exploration of Substituent Effects on the Pyridine Ring for Optimized Activity and Selectivity
Modifications to the pyridine ring of this compound analogs offer another avenue for optimizing their pharmacological profile. The position, nature, and electronic properties of substituents on the pyridine ring can significantly impact binding affinity, selectivity, and physicochemical properties.
The "ring approach" is a strategy employed in the design of enzyme inhibitors, where modifications to the aromatic ring scaffold influence the properties of the zinc-binding group. mdpi.com For instance, the electron-withdrawing nature of the pyridine ring itself enhances the acidity of the sulfonamide group compared to a simple benzenesulfonamide (B165840). mdpi.com Introducing further electron-withdrawing or electron-donating groups at different positions on the pyridine ring can fine-tune this acidity and, consequently, the inhibitory potency.
Substituents on the pyridine ring can also directly interact with the target protein. A well-placed substituent can form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts, thereby increasing binding affinity. The "tail approach" is a design strategy where substituents are added to the ring to interact with regions at the entrance of the enzyme's active site, which can lead to improved isoform selectivity. mdpi.com
For example, in a series of 4-substituted pyridine-3-sulfonamides, the introduction of various "tails" at the 4-position led to compounds with varying degrees of inhibitory activity and selectivity against different carbonic anhydrase isoforms. mdpi.com This highlights the importance of exploring the steric and electronic effects of substituents around the pyridine core.
| Pyridine Ring Position | Type of Substituent | Potential Impact on Activity and Selectivity |
| 4-position | Electron-withdrawing groups | May increase sulfonamide acidity, potentially enhancing potency. |
| Bulky hydrophobic groups | Could lead to steric hindrance or favorable hydrophobic interactions, affecting selectivity. | |
| 5-position | Hydrogen bond donors/acceptors | May form specific interactions with the target protein, improving affinity. |
| 6-position | Small alkyl groups | Can influence the overall conformation and lipophilicity of the molecule. |
This table illustrates potential substituent effects based on general principles of medicinal chemistry, as specific SAR data for substituted this compound is not extensively available.
Correlation of Specific Molecular Features with Enzyme Inhibition and Receptor Binding Profiles
The biological activity of this compound analogs is intrinsically linked to their ability to interact with specific enzymes or receptors. The sulfonamide group is a well-established zinc-binding pharmacophore, making these compounds potential inhibitors of metalloenzymes such as carbonic anhydrases. mdpi.com The primary interaction involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.
The N-propyl group on the sulfonamide can occupy a hydrophobic pocket within the active site, contributing to the binding energy. The specific shape and size of this pocket will dictate the optimal length and nature of this alkyl substituent.
| Molecular Feature | Potential Enzyme/Receptor Interaction | Impact on Biological Profile |
| Sulfonamide group | Zinc binding in metalloenzymes mdpi.com | Inhibition of enzyme activity (e.g., carbonic anhydrases). |
| 3-Amino group | Hydrogen bond donor | Anchors the molecule in the active site, contributing to affinity. |
| Pyridine nitrogen | Hydrogen bond acceptor | Can form key interactions with protein residues. |
| N-propyl group | Hydrophobic interactions | Occupies hydrophobic pockets, influencing potency and selectivity. |
This table outlines the likely correlations based on the known pharmacology of the constituent functional groups.
Rational Ligand Design Strategies Based on SAR Insights and Computational Predictions
The insights gained from SAR studies provide a solid foundation for the rational design of novel this compound analogs with improved therapeutic properties. This process is often augmented by computational chemistry techniques, which can predict the binding of virtual compounds and help prioritize synthetic efforts.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target enzyme or receptor is known, SBDD can be a powerful tool. Molecular docking simulations can be used to predict how analogs of this compound will bind to the active site. imist.ma These simulations can help in designing new substituents on the pyridine ring or the sulfonamide moiety that can form more favorable interactions with the target, leading to enhanced potency and selectivity. For instance, docking studies on pyridine-sulfonamide hybrids have been used to understand their interactions with the active site of enzymes like Hsp90α. acs.org
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs. Pharmacophore modeling can also be used to identify the key three-dimensional arrangement of functional groups required for biological activity.
By combining the empirical data from SAR studies with the predictive power of computational models, medicinal chemists can design new this compound analogs with a higher probability of success. This iterative cycle of design, synthesis, and biological evaluation is at the heart of modern drug discovery.
Biological Target Interaction and Mechanistic Studies in Vitro Focus of 3 Amino N Propylpyridine 2 Sulfonamide Analogs
Enzyme Inhibition Kinetics and Selectivity Studies
Analogs of 3-Amino-N-propylpyridine-2-sulfonamide have been extensively studied as inhibitors of several key enzymes. The pyridine (B92270) sulfonamide scaffold serves as a versatile pharmacophore, allowing for modifications that modulate potency and selectivity against different enzyme isoforms and classes.
The primary target for many sulfonamide-based compounds is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.gov Pyridine-3-sulfonamide derivatives, in particular, have been synthesized and evaluated for their inhibitory effects against physiologically crucial human carbonic anhydrase (hCA) isoforms. mdpi.com These include the cytosolic isoforms hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govmdpi.com
Studies on pyrazolo[4,3-c]pyridine sulfonamides demonstrated potent inhibition against these isoforms. For hCA I, inhibition constants (Kᵢ) ranged from 58.8 nM to 8010 nM, with several compounds proving more potent than the standard reference drug, acetazolamide (B1664987) (AAZ, Kᵢ = 250 nM). nih.gov Against the widespread hCA II isoform, these analogs showed Kᵢ values from 5.6 nM to 7329 nM, again with some compounds surpassing the potency of acetazolamide (Kᵢ = 12.1 nM). nih.gov
The tumor-associated isoforms, hCA IX and hCA XII, are critical targets in cancer research. While inhibition against hCA IX was generally moderate, some pyridine-sulfonamide derivatives showed selectivity. nih.govnih.gov For instance, 4-substituted pyridine-3-sulfonamides demonstrated Kᵢ values as low as 137 nM for hCA IX and 91 nM for hCA XII. mdpi.com Notably, some compounds exhibited significant selectivity for the cancer-related isoforms over the cytosolic ones, a desirable trait for minimizing off-target effects. mdpi.com For example, one compound showed up to 5.9-fold selectivity for hCA IX over hCA II. mdpi.com
Pyridine-based molecules are recognized as privileged structures in the design of enzyme inhibitors, including those for acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.gov Several studies have explored pyridine derivatives as AChE inhibitors. nih.govresearchgate.net For example, a series of pyridine derivatives featuring carbamate (B1207046) functions were designed as cholinesterase inhibitors, with one carbamate analog emerging as a potent human AChE (hAChE) inhibitor with an IC₅₀ value of 0.153 µM. nih.gov
Kinetic studies have shown that these pyridine-based inhibitors can exhibit different mechanisms of action. A molecular docking study of a potent carbamate inhibitor suggested a mixed inhibition mechanism, indicating that the compound is capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net Other pyridine diamine derivatives have been shown to be potent inhibitors of both AChE and butyrylcholinesterase (BChE), often displaying a mixed inhibition mechanism. acs.org
The versatility of the sulfonamide scaffold extends to the inhibition of other enzymes like urease and cyclooxygenase-2 (COX-2). Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for bacteria like Helicobacter pylori, making it a target for treating peptic ulcers and other gastrointestinal diseases. nih.govmdpi.com Pyridine carboxamide derivatives have been synthesized and shown to be potent urease inhibitors. nih.govmdpi.com One 5-chloropyridine derivative exhibited an IC₅₀ value of 1.07 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 18.93 µM). nih.govmdpi.com
Sulfonamide derivatives are also well-known selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org Studies on NSAID-sulfonamide conjugates have demonstrated dual inhibition of urease and COX-2. nih.govfrontiersin.org For instance, a naproxen-sulfamethoxazole conjugate showed 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the selective inhibitor celecoxib (B62257) (77.1% inhibition). frontiersin.org This dual-target approach is promising for developing agents that address conditions where both enzymes are implicated. frontiersin.org
The kinetic characterization of these pyridine sulfonamide analogs has been crucial in understanding their inhibitory profiles. For carbonic anhydrases, the primary mechanism of inhibition by sulfonamides is competitive. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the catalytic Zn(II) ion in the active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's catalytic activity. acs.org This interaction is well-established and supported by numerous kinetic and structural studies. Kᵢ values for hCA isoforms often fall within the nanomolar range, indicating high-affinity binding. nih.govresearchgate.net
In the case of acetylcholinesterase, pyridine derivatives have been shown to act via different mechanisms. Kinetic analysis often reveals a mixed-type inhibition, suggesting that the inhibitors bind to both the free enzyme and the enzyme-substrate complex. nih.govacs.org This dual binding is often attributed to interactions with both the catalytic and peripheral sites of the enzyme. nih.gov
For urease, kinetic studies of potent pyridine carboxamide inhibitors have demonstrated a competitive mode of inhibition. nih.govresearchgate.net Molecular docking supports this, showing the inhibitor occupying the active site and interacting with the key nickel ions. nih.gov Similarly, NSAID-sulfonamide conjugates have been found to be competitive inhibitors of urease. nih.govfrontiersin.org
Receptor Binding Assays and Affinity Characterization
While much of the research on pyridine sulfonamides focuses on enzyme inhibition, analogs have also been evaluated for their affinity to G-protein coupled receptors (GPCRs). For instance, small-molecule agonists based on a 4-(alkylamino)pyridine-3-sulfonamide core were identified as selective agonists for the bombesin (B8815690) receptor subtype-3 (BRS-3), an orphan GPCR implicated in obesity and diabetes. researchgate.netnih.gov These compounds showed mid-nanomolar potency and selectivity for human BRS-3 over other bombesin-like receptors. nih.gov
The binding affinities of sulfonamide analogues have also been characterized for other protein targets, such as the FK506-binding protein 12 (FKBP12), a model system for studying protein-ligand interactions. nih.govacs.org In these studies, competitive fluorescence polarization assays are used to determine dissociation constants (KD), revealing how modifications to the sulfonamide group affect binding affinity. nih.gov While the reference sulfonamide ligand was highly optimized with a KD of 2.6 nM, various analogues showed a range of weaker binding affinities, providing insight into the specific interactions that govern high-affinity binding. nih.govacs.org
Mechanistic Insights into Molecular Recognition and Inhibition through Protein-Ligand Interactions
For acetylcholinesterase inhibitors, docking studies have elucidated how pyridine derivatives can bridge the catalytic and peripheral anionic sites. The pyridine ring can engage in π-π stacking interactions with aromatic residues like Trp84 in the CAS and Trp279 in the PAS, while other parts of the molecule form hydrogen bonds and hydrophobic contacts, explaining the observed mixed-type inhibition. nih.govresearchgate.net
In urease inhibition, molecular docking of pyridine carboxamide derivatives shows interactions with the bi-nickel center in the active site. The ligands are positioned to chelate the nickel ions and form hydrogen bonds with key residues such as His136, His246, and Asp360, thereby blocking substrate access and catalysis. nih.govmdpi.com These detailed interaction maps are essential for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Conclusion and Future Research Directions
Summary of Key Findings on 3-Amino-N-propylpyridine-2-sulfonamide
Currently, detailed research findings and extensive documentation on the specific chemical compound This compound are limited in publicly accessible scientific literature. Its existence is confirmed through chemical databases which provide foundational data such as its chemical structure, formula (C₈H₁₃N₃O₂S), and identifiers (CAS Number: 1695333-47-1). bldpharm.com
The structure of This compound combines a pyridine (B92270) ring with both an amino group and a sulfonamide moiety. This structural class, pyridine sulfonamides, has been the subject of broader scientific investigation. Sulfonamides, in general, are a significant class of synthetic compounds known for a wide range of pharmacological activities. nih.gov The presence of the sulfonamide group is often associated with antibacterial properties, as these compounds can act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. smolecule.comquora.com
Unexplored Research Avenues and Potential Applications
Given the limited specific research, This compound represents a molecule with significant untapped research potential. The following avenues, extrapolated from studies on similar compounds, could be promising areas for future investigation:
Antimicrobial Activity: The foundational application of sulfonamides is in antibacterial therapy. nih.gov A primary unexplored avenue is to screen This compound for its efficacy against a wide spectrum of Gram-positive and Gram-negative bacteria. Furthermore, its potential as an antifungal or antiprotozoal agent, as seen with other novel sulfonamides, warrants investigation. nih.govdovepress.com For example, a novel benzenesulfonamide (B165840) compound demonstrated antileishmanial activity, suggesting that sulfonamides can be effective against parasites. dovepress.com
Anticancer Potential: Recent studies have highlighted the anticancer properties of pyridine-sulfonamide hybrids. nih.gov These compounds can induce apoptosis and inhibit key receptors involved in tumor growth, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Investigating the cytotoxic effects of This compound on various cancer cell lines could reveal its potential as an antineoplastic agent.
Enzyme Inhibition: Pyridine sulfonamides have been successfully designed as inhibitors for specific enzymes, such as carbonic anhydrases, which are involved in various physiological and pathological processes. mdpi.comnih.gov Screening This compound against a panel of enzymes, including carbonic anhydrases and kinases, could uncover novel therapeutic applications for conditions like glaucoma or inflammation. nih.gov
Materials Science: A novel and less explored area is the use of sulfonamide-based compounds in the development of new polymers. Research into sulfonamide-based polypeptides aims to create sustainable materials with enhanced chemical and thermal stability, offering potential applications in textiles and packaging. kuleuven.be The unique structure of This compound could be investigated as a monomer for creating new specialty polymers.
A summary of potential research areas is presented in the table below.
| Research Avenue | Potential Application | Rationale based on Similar Compounds |
| Antimicrobial Screening | Antibacterial, antifungal, antiprotozoal therapies | The sulfonamide moiety is a well-established pharmacophore for antimicrobial activity. nih.govsmolecule.comdovepress.com |
| Oncology Research | Cancer treatment | Pyridine sulfonamide hybrids have shown activity as VEGFR-2 inhibitors and apoptosis inducers. nih.gov |
| Enzyme Inhibition Assays | Treatment of glaucoma, inflammation | Heterocyclic sulfonamides are known inhibitors of enzymes like carbonic anhydrases. mdpi.comnih.gov |
| Polymer Chemistry | Development of sustainable materials | Sulfonamide linkages are being explored for creating stable, protein-inspired polymers. kuleuven.be |
Methodological Advancements in the Study of Similar Chemical Compounds
The study of sulfonamides, including pyridine derivatives, has benefited significantly from advancements in analytical and synthetic methodologies. These modern techniques would be crucial for the future investigation of This compound .
Analytical Techniques: The detection and quantification of sulfonamides, often in complex biological or environmental matrices, rely on highly sensitive and selective methods.
Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and powerful techniques for sulfonamide analysis due to their high sensitivity and specificity. ymerdigital.com Gas chromatography (GC) and GC-MS are also utilized. oup.com
Spectroscopic Methods: Techniques like Surface-enhanced Raman Spectroscopy (SERS) offer high sensitivity for detecting trace amounts of sulfonamides. ymerdigital.com UV-Visible spectrophotometry remains a viable, simpler method for quantification. quora.com
Miniaturized and On-site Analysis: There is a growing trend towards developing miniaturized and portable analytical devices for rapid, on-site screening of sulfonamides in food and environmental samples. ymerdigital.comresearchgate.net This includes the use of 3D printing to create handheld, smartphone-based fluorescence detectors. researchgate.net
Synthetic Methodologies: The synthesis of sulfonamide derivatives has evolved to include more efficient and versatile methods.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are extensively studied for forming the C-N bond in sulfonamides, allowing for the synthesis of a diverse range of N-aryl sulfonamides. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often improves yields in the synthesis of sulfonamide compounds. researchgate.net
In Silico Design and Virtual Screening: Computational methods are increasingly used to design and screen virtual libraries of compounds before synthesis. mdpi.com Techniques like molecular docking and pharmacophore modeling help in identifying promising candidates for specific biological targets, such as the antimalarial agent target falcipain-2. mdpi.com
The table below outlines the advanced methodologies applicable to the study of sulfonamides.
| Methodology | Application | Key Advantages |
| LC-MS/MS | Quantification in complex matrices | High sensitivity and selectivity. researchgate.net |
| SERS | Trace-level detection | Enhanced signal intensities for sensitive analysis. ymerdigital.com |
| Microwave Synthesis | Organic synthesis | Reduced reaction times, often solvent-free. researchgate.net |
| Molecular Docking | Drug discovery and design | Predicts binding modes and identifies potential drug candidates. mdpi.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
